molecular formula C17H17NO5S B2512880 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 922557-47-9

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2512880
CAS No.: 922557-47-9
M. Wt: 347.39
InChI Key: RNJKEYJWJINAPH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with methyl groups and an acetamido group linked to a benzo[d][1,3]dioxole moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation and pain .

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis was carried out under dry and deoxygenated nitrogen atmosphere . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances in the environment . .

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX1 and COX2 . These interactions are competitive in nature, where the compound inhibits the activity of the COX enzymes, thereby affecting the biosynthesis of prostaglandins. Additionally, the compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as a cytotoxic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by inhibiting the activity of COX enzymes, which are involved in the biosynthesis of prostaglandins . Prostaglandins play a crucial role in cell signaling pathways, inflammation, and gene expression. By inhibiting COX enzymes, the compound can reduce inflammation and alter gene expression patterns. Furthermore, the cytotoxic effects observed in cancer cell lines suggest that the compound can induce cell death, potentially through apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with COX enzymes. The compound binds to the active site of the COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of downstream prostaglandins, which are involved in various physiological processes such as inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of COX enzyme activity and prolonged cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzyme activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, the compound’s interactions with COX enzymes suggest that it may influence metabolic flux and alter the levels of certain metabolites involved in inflammation and pain pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interactions with COX enzymes suggest that it may localize to the endoplasmic reticulum or other membrane-bound organelles where these enzymes are active . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions, including acylation, alkylation, and cyclization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4-methylthiophene-3-carboxylate

  • Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5-methylthiophene-3-carboxylate

  • Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate

Uniqueness: Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-9-10(2)24-16(15(9)17(20)21-3)18-14(19)7-11-4-5-12-13(6-11)23-8-22-12/h4-6H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJKEYJWJINAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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